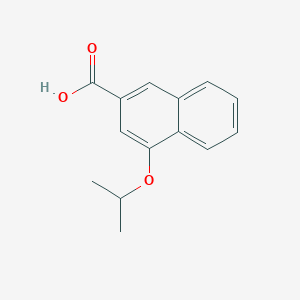

4-Isopropoxy-2-naphthoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14O3 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

4-propan-2-yloxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C14H14O3/c1-9(2)17-13-8-11(14(15)16)7-10-5-3-4-6-12(10)13/h3-9H,1-2H3,(H,15,16) |

InChI Key |

WDHKZLKMHOURIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=CC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 4-Isopropoxy-2-naphthoic acid identifies two primary disconnection points. The first is the carboxyl group on the naphthalene (B1677914) ring, suggesting a late-stage carboxylation or oxidation of a suitable precursor. The second key disconnection is the isopropoxy ether linkage, which points towards an etherification reaction as a crucial step.

The most logical precursors are a 4-hydroxy-2-substituted naphthalene derivative or a 2-substituted-4-halonaphthalene. The former allows for a Williamson ether synthesis to introduce the isopropoxy group, while the latter could involve a nucleophilic aromatic substitution. The carboxyl group can be envisioned to arise from the oxidation of an alkyl or formyl group at the C-2 position, or through direct carboxylation of a lithiated or Grignard-reagent-derived naphthalene intermediate.

Classical and Modern Synthetic Approaches to this compound

The synthesis of this compound can be achieved through various classical and modern approaches, each with its own set of advantages and challenges.

Multi-Step Synthesis Schemes and Reaction Parameter Optimization

A common multi-step synthesis begins with a suitable naphthalene precursor, such as 2-naphthol (B1666908). The sequence typically involves the introduction of the isopropoxy group followed by the installation and subsequent modification of a functional group at the 2-position to yield the carboxylic acid.

One documented approach involves the alkylation of 2-hydroxy-1-naphthaldehyde (B42665) with 2-iodopropane. wiley-vch.de This reaction, carried out in the presence of potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) in dimethylformamide (DMF), yields 2-isopropoxy-1-naphthaldehyde. wiley-vch.de Subsequent oxidation of the aldehyde group would lead to the desired this compound. Optimization of this sequence would involve fine-tuning the base, solvent, and temperature for the etherification step to maximize yield and minimize side products. The choice of oxidizing agent for the aldehyde-to-acid conversion is also critical to ensure high conversion without affecting other parts of the molecule.

Another strategy could involve the use of 4-hydroxy-2-naphthoic acid as a starting material. rsc.org Etherification of the phenolic hydroxyl group with an isopropyl halide under basic conditions would directly yield the target molecule. Optimizing this reaction would focus on the choice of base (e.g., sodium hydride, potassium carbonate) and solvent to ensure complete reaction and ease of purification.

A patent describes a multi-step sequence starting from 4-Fluoro-3-methoxy-benzaldehyde, which undergoes a series of reactions including condensation, cyclization, and ether cleavage to eventually form a naphthoic acid derivative. google.com This highlights the adaptability of various starting materials in constructing the naphthalene core.

Catalytic Systems and Reagent Selection for Enhanced Efficiency

Modern synthetic methods increasingly rely on catalytic systems to improve efficiency, selectivity, and reaction conditions. For the synthesis of naphthoic acid derivatives, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are powerful tools. researchgate.net For instance, a boronic acid derivative of naphthalene could be coupled with a suitable partner to introduce the desired functionality.

The use of phase-transfer catalysts can be beneficial in etherification reactions, particularly when dealing with sparingly soluble salts. fluorochem.co.uk These catalysts facilitate the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs, often leading to milder reaction conditions and improved yields.

In the context of related structures, intramolecular Mukaiyama reactions have been employed for the stereoselective formation of naphtho[1,2-c]pyrans, using titanium tetrachloride and titanium tetraisopropoxide as catalysts. rsc.org This demonstrates the potential for transition metal catalysis in complex transformations involving isopropoxy-substituted naphthalenes.

Green Chemistry Principles in Synthetic Route Design and Implementation

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. huarenscience.com In the synthesis of this compound, several strategies can be employed to align with these principles.

The selection of solvents is a key consideration. Whenever possible, hazardous solvents like DMF should be replaced with greener alternatives such as ethanol, water, or super-critical fluids. The use of catalytic systems, as mentioned previously, is inherently a green approach as it reduces the amount of reagents required and often leads to less waste. huarenscience.com

Atom economy is another important principle. Designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product is a primary goal. This can be achieved by favoring addition reactions over substitution or elimination reactions where possible. For example, a direct C-H carboxylation of an isopropoxy naphthalene precursor, if feasible, would be a highly atom-economical route.

Energy efficiency can be improved by using microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Scale-Up Considerations for Research and Pre-Clinical Investigational Material Production

The transition from laboratory-scale synthesis to larger-scale production for research or pre-clinical studies introduces several challenges. fluorochem.co.ukbldpharm.com Reactions that are straightforward on a small scale may become problematic when scaled up.

Key considerations for the scale-up of this compound synthesis include:

Heat Transfer: Exothermic reactions need to be carefully controlled to prevent runaways. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates.

Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage reaction exotherms and minimize side-product formation.

Work-up and Purification: Extraction and chromatography techniques used in the lab may not be practical on a larger scale. Crystallization, distillation, and filtration are often preferred methods for purification in a production setting.

Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is essential to ensure safe operation.

For instance, the alkylation of a phenol (B47542) is often exothermic and requires careful temperature control. On a large scale, this might necessitate the use of a jacketed reactor with a cooling system. Similarly, the choice of purification method will be heavily influenced by the physical properties of this compound and its impurities.

Stereoselective and Regioselective Synthesis Strategies for Related Isomers and Analogues (if applicable)

While this compound itself is achiral, the principles of stereoselective and regioselective synthesis are crucial for the preparation of its chiral or isomeric analogues. researchgate.netupol.cz

Regioselectivity is important when dealing with substituted naphthalenes, as multiple positions on the ring are available for reaction. For example, the synthesis of 4-arylamino-1,2-naphthoquinones has been achieved with high regioselectivity using a carbohydrate-derived eutectogel as a confined reaction medium under LED light. rsc.org This highlights how the reaction environment can be engineered to control the position of functionalization.

Stereoselectivity becomes critical when synthesizing analogues with chiral centers. For instance, the stereoselective synthesis of naphthylisoquinoline alkaloids, which may contain chiral biaryl axes, has been achieved through atroposelective Suzuki-Miyaura reactions. researchgate.net Furthermore, the use of chiral auxiliaries or catalysts can be employed to control the stereochemistry of reactions, such as nucleophilic additions to carbonyl groups, which might be present in precursors to analogues of this compound. upol.cz

The synthesis of stereoisomeric naphtho[1,2-c]pyran analogues has been accomplished through a stereoselective intramolecular Mukaiyama reaction, demonstrating the ability to control the formation of specific stereoisomers. rsc.org

Interactive Data Table: Synthetic Reactions

| Reaction Type | Starting Material Example | Reagents/Catalysts | Product/Intermediate | Reference |

| Etherification | 2-Hydroxy-1-naphthaldehyde | 2-Iodopropane, K2CO3, Cs2CO3, DMF | 2-Isopropoxy-1-naphthaldehyde | wiley-vch.de |

| Suzuki-Miyaura Coupling | Naphthyl boronic acid | Pd(OAc)2, SPhos, Ba(OH)2 | Biaryl product | researchgate.net |

| Mukaiyama Reaction (Intramolecular) | 4-Naphthyldioxolane | Titanium tetrachloride, Titanium tetraisopropoxide | Naphtho[1,2-c]pyran | rsc.org |

| Regioselective Amination | 1,2-Naphthoquinone | Arylamine, Eutectogel, LED light | 4-Arylamino-1,2-naphthoquinone | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Connectivity Assignments

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds in solution. For 4-Isopropoxy-2-naphthoic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

Two-dimensional NMR experiments are instrumental in deciphering complex proton and carbon environments by spreading the spectral information across two frequency axes. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would confirm the connectivity within the naphthalene (B1677914) ring system and the isopropoxy group. For instance, the methine proton of the isopropoxy group would show a correlation with the methyl protons.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org The HMQC or HSQC spectrum of this compound would definitively assign each carbon atom to its attached proton(s). For example, the signals for the methyl carbons of the isopropoxy group would correlate with the corresponding methyl proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which is invaluable for determining the molecule's conformation. In the context of this compound, NOESY could reveal spatial relationships between the isopropoxy group protons and the adjacent aromatic protons on the naphthalene ring.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| H1 | ~8.0-8.2 | ~125-128 | C2, C3, C8a | H8 |

| H3 | ~7.3-7.5 | ~105-108 | C1, C2, C4, C4a | H(isopropoxy methine) |

| H5 | ~7.8-8.0 | ~126-129 | C4, C6, C7, C8a | H6 |

| H6 | ~7.4-7.6 | ~124-127 | C5, C7, C8 | H5, H7 |

| H7 | ~7.5-7.7 | ~128-131 | C5, C6, C8, C8a | H6, H8 |

| H8 | ~8.1-8.3 | ~122-125 | C1, C7, C8a | H1, H7 |

| -OCH(CH₃)₂ | ~4.6-4.8 (septet) | ~70-72 | C4, -OCH(C H(CH₃)₂) | H3 |

| -OCH(CH ₃)₂ | ~1.4-1.5 (doublet) | ~22-24 | -OC H(CH₃)₂, C(isopropoxy methine) | H(isopropoxy methine) |

Investigations of Solvent and Temperature Effects on NMR Spectral Parameters

The chemical shifts and coupling constants observed in NMR spectra can be influenced by the solvent and temperature.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can alter the electronic environment of the nuclei. pitt.edu For instance, the chemical shift of the carboxylic acid proton is highly dependent on the solvent, often appearing at a lower field in hydrogen-bond accepting solvents like DMSO-d₆ compared to less polar solvents like CDCl₃. pitt.edu The aromatic proton signals may also experience slight shifts due to solvent-solute interactions.

Temperature Effects: Temperature variations can affect conformational dynamics and intermolecular interactions. For this compound, variable temperature NMR studies could provide insights into the rotational barrier of the isopropoxy group and the dynamics of hydrogen bonding of the carboxylic acid group. The chemical shift of the hydroxyl proton of the carboxylic acid is particularly sensitive to temperature changes. pitt.edu

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni-freiburg.de It provides definitive information about bond lengths, bond angles, and intermolecular interactions.

Crystallographic Parameters and Unit Cell Analysis

While specific crystallographic data for this compound was not found, analysis of related structures provides a framework for what to expect. d-nb.infowiley-vch.de The crystallographic parameters would include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). These parameters define the fundamental repeating unit of the crystal lattice.

Table 2: Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value/Type |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pccn |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2500 |

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

In the solid state, molecules of this compound would be expected to form distinct packing arrangements stabilized by intermolecular interactions.

Hydrogen Bonding: The most significant intermolecular interaction would be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids typically form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. This is a very common and stable motif.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. brentford.hounslow.sch.ukacs.org It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₄H₁₄O₃, with a calculated exact mass of approximately 230.0943 g/mol . chemscene.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Elemental Composition |

|---|---|---|---|

| [M+H]⁺ | 231.1016 | (Hypothetical) | C₁₄H₁₅O₃ |

| [M-H]⁻ | 229.0870 | (Hypothetical) | C₁₄H₁₃O₃ |

Under mass spectrometric conditions, this compound would undergo fragmentation. The analysis of these fragments helps to confirm the proposed structure. Common fragmentation pathways for carboxylic acids include the loss of small neutral molecules. libretexts.orgufz.de

Loss of H₂O: Dehydration from the molecular ion.

Loss of CO₂: Decarboxylation is a characteristic fragmentation of carboxylic acids.

Loss of the isopropoxy group: Cleavage of the ether bond can result in the loss of an isopropoxy radical or propene.

Loss of the entire side chain: Fragmentation could lead to the formation of a naphthyl cation.

The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), provides a detailed map of the molecule's connectivity, corroborating the data obtained from NMR spectroscopy. lifesciencesite.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Upon ionization, typically by electrospray ionization (ESI) in negative mode, the molecule would form the deprotonated [M-H]⁻ ion. Collision-induced dissociation (CID) of this precursor ion would likely lead to characteristic fragmentation pathways. The most probable fragmentations would involve the loss of the isopropoxy group and cleavage of the carboxylic acid moiety.

Predicted Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Description |

| 229.08 | [M-H-C₃H₆]⁻ | C₃H₆ (Propene) | Loss of the isopropoxy group as propene via a McLafferty-type rearrangement. |

| 229.08 | [M-H-CO₂]⁻ | CO₂ (Carbon Dioxide) | Decarboxylation of the carboxylic acid group. |

| 229.08 | [M-H-C₃H₇O]⁻ | C₃H₇O• (Isopropoxy radical) | Homolytic cleavage of the ether bond (less common in negative ESI). |

These predicted fragmentation patterns provide a basis for the structural confirmation of this compound in future experimental studies. The observation of these specific neutral losses would provide strong evidence for the presence of both the isopropoxy and naphthoic acid functionalities within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule and for studying its vibrational dynamics. Although experimental data for this compound is not directly available, a detailed study on the closely related isomer, 3-Isopropoxy-2-naphthoic acid (3IP2NA), provides valuable insights that can be extrapolated to the 4-isopropoxy analogue. researchgate.netmedwinpublishers.com

A quantum chemical study on 3IP2NA using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set has been performed, and the calculated vibrational frequencies show good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.netmedwinpublishers.com These findings allow for a reliable assignment of the major vibrational modes.

The key vibrational modes for the isopropoxy, carboxylic acid, and naphthalene groups are summarized below. These assignments are based on the data for 3-Isopropoxy-2-naphthoic acid and are expected to be very similar for the 4-isopropoxy isomer.

Table of Key Vibrational Frequencies and Assignments:

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3400 | Strong, Broad | Weak | O-H stretch (Carboxylic acid dimer) |

| ~2980 | Medium | Medium | C-H asymmetric stretch (Isopropyl) |

| ~2930 | Medium | Medium | C-H symmetric stretch (Isopropyl) |

| ~1680 | Very Strong | Medium | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1500 | Medium-Strong | Strong | C=C aromatic ring stretches |

| ~1460 | Medium | Medium | C-H asymmetric bend (Isopropyl) |

| ~1380 | Medium | Medium | C-H symmetric bend (Isopropyl) |

| ~1250 | Strong | Medium | C-O stretch (Carboxylic acid/Aryl ether) |

| ~1100 | Strong | Medium | C-O stretch (Aryl ether) |

| ~940 | Broad | Weak | O-H out-of-plane bend (Carboxylic acid dimer) |

| ~850-750 | Strong | Medium | C-H out-of-plane bends (Naphthalene ring) |

Data extrapolated from studies on 3-Isopropoxy-2-naphthoic acid. researchgate.netmedwinpublishers.com

The characteristic broad O-H stretching band around 3400 cm⁻¹ and the strong carbonyl (C=O) stretch near 1680 cm⁻¹ are definitive indicators of the dimeric form of the carboxylic acid group in the solid state. The various C-H stretching and bending vibrations of the isopropyl group, along with the C-O stretching of the ether linkage, confirm the presence of the isopropoxy substituent. The aromatic C=C and C-H vibrations are characteristic of the naphthalene core.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if enantiomerically resolved)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a vital technique for the stereochemical analysis of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light, which is non-zero only for molecules that are not superimposable on their mirror images (enantiomers).

For this compound, the molecule itself is achiral and does not possess any stereocenters. Therefore, it will not exhibit a circular dichroism spectrum.

However, if the molecule were to be used as a resolving agent or incorporated into a larger chiral assembly, then the resulting diastereomers or the supramolecular structure could be analyzed by CD spectroscopy. For instance, the formation of diastereomeric salts with a chiral amine would lead to species that are CD-active. Similarly, studies on related chiral naphthoic acid derivatives have utilized CD spectroscopy to determine their absolute configurations. nih.govresearchgate.net

In its isolated form, this compound is not a candidate for chiroptical analysis as it is achiral.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Acid-Base Equilibria and Dissociation Constant Studies in Diverse Media

The acidic nature of 4-isopropoxy-2-naphthoic acid is primarily attributed to the carboxylic acid group (-COOH). In an aqueous medium, it undergoes dissociation to release a proton (H⁺) and form its conjugate base, the 4-isopropoxy-2-naphthoate anion. ufl.edu The equilibrium for this dissociation can be represented as follows:

C₁₀H₆(OCH(CH₃)₂)(COOH) + H₂O ⇌ C₁₀H₆(OCH(CH₃)₂)(COO⁻) + H₃O⁺

The strength of this acid is quantified by its acid dissociation constant (Ka), or more commonly, its pKa value (-log(Ka)). The pKa value is influenced by the electronic properties of the substituents on the naphthalene (B1677914) ring and the nature of the solvent. libretexts.org The isopropoxy group, being an electron-donating group through resonance, can influence the acidity of the carboxylic acid. This electron-donating effect can slightly decrease the acidity (increase the pKa) compared to unsubstituted 2-naphthoic acid by destabilizing the carboxylate anion to a small extent.

The study of acid-base equilibria is crucial as it dictates the species present at a given pH, which in turn affects the compound's reactivity in subsequent chemical transformations. bu.edu In strongly acidic solutions, the carboxylic acid will be fully protonated, while in basic solutions, it will exist predominantly as the carboxylate anion. libretexts.org

Table 1: Factors Influencing the Acidity of this compound

| Factor | Description | Effect on Acidity |

| Carboxylic Acid Group | The primary acidic functional group. | Donates a proton. |

| Isopropoxy Group | Electron-donating group via resonance. | Slightly decreases acidity by destabilizing the carboxylate anion. |

| Naphthalene Ring | Aromatic system that influences electron distribution. | Can delocalize charge, affecting the stability of the conjugate base. |

| Solvent | The medium in which the acid is dissolved. | Polarity and hydrogen bonding capacity of the solvent can stabilize the ions formed upon dissociation, affecting the pKa. karazin.ua |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene Nucleus

The naphthalene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The positions of substitution are directed by the existing isopropoxy and carboxylic acid groups.

Electrophilic Aromatic Substitution (SEAr):

In electrophilic aromatic substitution, an electrophile attacks the electron-rich naphthalene ring, replacing a hydrogen atom. wikipedia.org The isopropoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The carboxylic acid group, on the other hand, is a deactivating group and a meta-director.

Given the positions of the existing substituents (isopropoxy at C4 and carboxyl at C2), the directing effects can be predicted. The powerful activating effect of the isopropoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it. Therefore, electrophilic substitution is expected to occur preferentially at the C1 and C3 positions. However, steric hindrance from the adjacent carboxylic acid group at C2 might disfavor substitution at C3, making C1 the most likely site for electrophilic attack. libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the naphthalene ring of this compound is less common unless there is a suitable leaving group present on the ring, such as a halogen. organic-chemistry.org In such cases, a strong nucleophile can displace the leaving group. The reaction proceeds through an addition-elimination mechanism. The presence of the electron-withdrawing carboxylic acid group can facilitate nucleophilic aromatic substitution, particularly at positions ortho and para to it. For instance, if a leaving group were present at the C1 or C3 position, it could potentially be displaced by a nucleophile. researchgate.net

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a versatile functional group that can undergo a variety of transformations.

Esterification and Amidation Reactions

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org This reaction is a type of nucleophilic acyl substitution where the alcohol acts as the nucleophile. masterorganicchemistry.comlibretexts.org The reaction is reversible, and the equilibrium can be shifted towards the ester product by removing water as it is formed. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.

Amidation: Similarly, amides can be prepared by reacting this compound with an amine. libretexts.org Direct reaction requires high temperatures due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org A more efficient method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid, allowing it to react with the amine under milder conditions. libretexts.org

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org Borane (BH₃) complexes, such as borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide, are also effective for the selective reduction of carboxylic acids. wiley-vch.de

Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. organic-chemistry.org Aromatic carboxylic acids are generally resistant to decarboxylation unless there is a strong electron-withdrawing group at the ortho or para position, or the reaction is carried out under harsh conditions, often with a metal catalyst such as copper. rsc.orgrsc.org For this compound, decarboxylation would likely require high temperatures and a catalyst. scispace.com

Isopropoxy Group Reactivity and Selective Modifications

The isopropoxy group is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions, particularly with hydrogen halides like HBr or HI, to yield the corresponding naphthol and isopropyl halide via a nucleophilic substitution reaction. This reaction typically follows an SN1 or SN2 mechanism depending on the structure of the alkyl group.

Selective modification of the isopropoxy group without affecting the rest of the molecule is challenging. However, in biosynthetic pathways, enzymes can catalyze specific modifications. For instance, in the biosynthesis of kedarcidin, an isopropoxy group on a naphthoate moiety is proposed to be formed through a series of enzymatic steps. nih.govwikipedia.org

Mechanistic Pathways of Derivatization Reactions Involving this compound

Derivatization reactions are employed to modify the chemical structure of this compound to produce new compounds with desired properties. libretexts.org The mechanistic pathways for these reactions depend on the specific transformation.

For example, in the synthesis of P2Y₁₄ receptor antagonists, derivatives of 4-phenyl-2-naphthoic acid are prepared. nih.gov While this specific example does not start with this compound, the principles of derivatization are applicable. A common strategy involves Suzuki coupling, where a boronic acid derivative of the naphthalene core is coupled with an aryl halide. nih.gov

Another example of derivatization is the formation of metal complexes. 2-Hydroxy-1-naphthoic acid, a related compound, has been shown to react with metal isopropoxides to form trivalent and tetravalent derivatives. scispace.comresearchgate.net A similar reactivity could be expected for this compound, where the carboxylic acid group could coordinate to a metal center.

The derivatization of the carboxylic acid group, as discussed in section 4.3, proceeds through nucleophilic acyl substitution mechanisms. masterorganicchemistry.com The initial step often involves the activation of the carbonyl group, either by protonation in acidic media or by conversion to a more reactive intermediate. libretexts.org This is followed by the attack of a nucleophile, leading to a tetrahedral intermediate, which then collapses to give the final product. masterorganicchemistry.com

Table 2: Summary of Mechanistic Pathways for Derivatization

| Reaction Type | Reagents | Key Mechanistic Steps | Product Type |

| Esterification (Fischer) | Alcohol, Acid Catalyst | Protonation of carbonyl, Nucleophilic attack by alcohol, Proton transfer, Elimination of water. libretexts.org | Ester |

| Amidation (with DCC) | Amine, DCC | Activation of carboxylic acid by DCC, Nucleophilic attack by amine, Elimination of dicyclohexylurea. libretexts.org | Amide |

| Reduction (with LiAlH₄) | LiAlH₄, then H₃O⁺ | Nucleophilic attack by hydride, Elimination of OAlH₃⁻, Second nucleophilic attack by hydride, Protonation. libretexts.org | Primary Alcohol |

| Electrophilic Aromatic Substitution | Electrophile, Lewis Acid (optional) | Formation of electrophile, Attack of π-system on electrophile to form a carbocation intermediate (arenium ion), Deprotonation to restore aromaticity. libretexts.org | Substituted Naphthalene |

Kinetic and Thermodynamic Aspects of Chemical Reactions Involving the Compound

The kinetics of reactions such as esterification would be influenced by factors including the concentration of reactants, the type of catalyst used (if any), temperature, and the solvent. For instance, the acid-catalyzed esterification of this compound with an alcohol would likely follow a second-order rate law, with the rate being dependent on the concentrations of both the carboxylic acid and the alcohol. The reaction mechanism would involve the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester. The thermodynamic favorability of such a reaction would be described by its equilibrium constant (Keq), which is related to the change in Gibbs free energy (ΔG).

Similarly, the hydrolysis of an ester derivative of this compound would be subject to kinetic and thermodynamic considerations. The rate of hydrolysis, particularly under alkaline conditions, has been studied for related naphthoic acid esters and is typically first order with respect to both the ester and the hydroxide (B78521) ion. The thermodynamic equilibrium for hydrolysis would favor the formation of the carboxylate salt and the alcohol under basic conditions.

While specific experimental data for this compound is not available, the study of related compounds provides a framework for understanding its potential chemical behavior. For example, investigations into the bulk copolymerization of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid have detailed the reaction mechanisms and the byproducts formed, indicating a shift from an acidolysis to a phenolysis mechanism at higher temperatures. Such studies highlight the complexity of reactions involving naphthoic acid derivatives and the importance of temperature in determining the reaction pathway and products.

Further research, including experimental kinetic studies and computational modeling, would be necessary to establish the specific rate constants, activation energies, and thermodynamic parameters for reactions involving this compound. This information would be crucial for optimizing reaction conditions for its synthesis and derivatization, as well as for understanding its stability and degradation pathways.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations determine the most stable structure (optimized geometry) by finding the minimum energy state on the potential energy surface.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational cost.

For a molecule like 4-Isopropoxy-2-naphthoic acid, a DFT study would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p). Such a study on the related 3-isopropoxy-2-naphthoic acid has been used to calculate its optimized molecular geometry, including bond lengths and angles. These theoretical values, while calculated for a molecule in a gaseous phase, provide crucial insights into the intrinsic structural parameters, free from intermolecular interactions present in the solid state. For instance, calculations on the 3-isomer revealed variations in C-C and C-H bond distances and highlighted the electron-withdrawing effects of O-H and C-H groups. A similar theoretical investigation on this compound would yield a comparable set of detailed geometric parameters.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Naphthoic Acid Derivative as Calculated by DFT (Note: This table is a representative example based on data for 3-isopropoxy-2-naphthoic acid and does not represent actual calculated values for the 4-isopropoxy isomer.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C11 | 1.489 | C11-O13-H24 | 106.0 |

| O13-H24 | 0.968 | C4-C3-O14 | 124.8 |

| C9-H23 | 1.085 | C7-C8-C9 | 119.9 |

Data sourced from a study on 3-isopropoxy-2-naphthoic acid.

DFT calculations are also employed to analyze the electronic properties, such as the energies of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for describing the chemical reactivity and stability of a molecule.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and spectroscopic properties.

While computationally more intensive than DFT, ab initio calculations could be used to refine the energetic predictions for this compound. They are particularly valuable for obtaining precise values for properties like ionization potential and electron affinity. Furthermore, these methods are instrumental in predicting spectroscopic data, which can then be compared with experimental results for validation.

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. The isopropoxy group and the carboxylic acid group in this compound can rotate, leading to various possible conformers.

By systematically rotating these flexible dihedral angles and calculating the energy at each step, a potential energy surface can be mapped. This exploration helps identify the lowest-energy conformer (the most stable structure) as well as other local minima and the energy barriers between them. This analysis is critical for understanding the molecule's preferred shape, which influences its physical properties and biological interactions. While specific studies on this compound are unavailable, this standard computational procedure would be necessary to fully characterize its conformational landscape.

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical chemistry can elucidate the step-by-step pathway of a chemical reaction. This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

For a reaction involving this compound, such as its synthesis or a substitution reaction, computational methods can be used to locate the transition state structure on the potential energy surface. Calculating the energy of this transition state allows for the determination of the reaction's activation energy, which governs the reaction rate. This type of analysis provides mechanistic insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This method is particularly useful for studying how a molecule like this compound interacts with other molecules, such as solvent molecules or a biological receptor.

An MD simulation would place the molecule in a simulated box, often filled with a solvent like water, and calculate the trajectories of all atoms based on a force field. This allows for the study of intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and water. It also helps in understanding solvation effects and can be used to predict thermodynamic properties like solvation-free energy. In drug design, MD simulations are combined with docking studies to predict the binding stability of a ligand within the active site of a protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound: A Review of Publicly Available Mechanistic Insights in Non-Clinical Models

Despite a comprehensive search of scientific literature and computational databases, no specific Quantitative Structure-Activity Relationship (QSAR) models for this compound aimed at elucidating its mechanistic insights in non-clinical models have been identified in the public domain.

QSAR studies are computational models that relate the quantitative chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and providing insights into their mechanisms of action. The absence of specific QSAR studies for this compound indicates a significant gap in the publicly accessible research landscape for this particular compound.

The development of a robust QSAR model for this compound would require a dataset of structurally similar compounds with corresponding biological activity data. This would allow for the identification of key molecular properties (e.g., electronic, steric, and hydrophobic features) that govern its interaction with biological targets.

Molecular and Cellular Interactions in Pre Clinical Research Models

In Vitro Enzyme Inhibition and Activation Studies: Mechanistic Characterization

Research into 2-naphthoic acid and its derivatives has identified interactions with several enzymes. These studies are crucial for understanding the potential therapeutic applications and mechanisms of action for this class of compounds.

Identification of Target Enzymes and Characterization of Binding Affinities

Derivatives of 2-naphthoic acid have been investigated for their inhibitory effects on various enzymes. For instance, a study on the inhibition of phenylalanine ammonia-lyase (PAL) from different sources revealed that 2-naphthoic acid itself is a potent inhibitor elsevierpure.com. The structural requirements for this inhibition were found to include a hydrophobic aromatic ring, an α,β-double bond (present in the naphthalene (B1677914) ring system), and a carboxyl group, all of which are features of 4-Isopropoxy-2-naphthoic acid elsevierpure.com.

In another area of research, derivatives of naphthoquinone, a related structural class, have been synthesized and evaluated as proteasome inhibitors. These studies, while not directly on 2-naphthoic acids, highlight the potential for the naphthalene scaffold to interact with the catalytic sites of complex enzymes tandfonline.com.

Kinetic Analysis of Enzyme-Substrate-Inhibitor Interactions

Detailed kinetic analyses of enzyme interactions with specific 2-naphthoic acid derivatives have been performed. For example, in studies of P2Y14 receptor antagonists, which are derivatives of 2-naphthoic acid, the antagonist activities were measured, providing insights into the potency and mechanism of action nih.govresearchgate.net. Although these studies focus on receptor antagonism, the methodologies are analogous to those used in enzyme kinetics.

The research on phenylalanine ammonia-lyase inhibitors also involved kinetic experiments to determine the nature and strength of the inhibition by various cinnamic acid and related derivatives, including 2-naphthoic acid elsevierpure.com. Such analyses are fundamental to characterizing the enzyme-inhibitor relationship.

Receptor Ligand Binding Assays and Receptor Subtype Selectivity Determination

The 2-naphthoic acid scaffold has been extensively used as a template for the design of receptor ligands, particularly for G protein-coupled receptors (GPCRs) and ion channels.

Investigations of Agonistic, Antagonistic, or Modulatory Activities

A significant body of research has focused on 2-naphthoic acid derivatives as antagonists of the P2Y14 receptor, a GPCR involved in inflammatory processes nih.govresearchgate.netnih.govresearchgate.net. Structure-activity relationship (SAR) studies have explored how different substituents on the 2-naphthoic acid core influence antagonist potency nih.govnih.govresearchgate.net. For example, the highly potent and selective P2Y14 receptor antagonist, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid, serves as a key example of this class nih.govresearchgate.net. While these studies have not specifically reported on a 4-isopropoxy substitution, they provide a strong indication that the 2-naphthoic acid structure is a valid starting point for developing receptor antagonists.

Furthermore, 2-naphthoic acid derivatives have been investigated as both positive and negative allosteric modulators (PAMs and NAMs) of N-methyl-D-aspartate (NMDA) receptors nih.govbris.ac.uk. These studies have demonstrated that modifications to the 2-naphthoic acid core can fine-tune the activity at different GluN2 subunits of the NMDA receptor, highlighting the versatility of this chemical scaffold in modulating ion channel function nih.govbris.ac.uk.

Additionally, certain dihydroxy-substituted naphthoic acids have been identified as agonists for the aryl hydrocarbon receptor (AhR) nih.govoup.com.

Interactive Data Table: P2Y14 Receptor Antagonist Activity of Selected 2-Naphthoic Acid Derivatives

| Compound | Structure | Antagonist Activity (Ki, nM) | Cell Line | Reference |

| PPTN (6) | 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid | 0.3 | hP2Y14R-expressing CHO cells | nih.gov |

| MRS4174 (30) | Alexa Fluor 488 conjugate of a 2-naphthoic acid derivative | 0.08 | hP2Y14R-expressing CHO cells | nih.gov |

| Hexynyl intermediate (22) | A precursor to MRS4174 | 13 | hP2Y14R-expressing CHO cells | nih.gov |

Signaling Pathway Investigations in Controlled Cellular Systems (e.g., cell lines)

The functional consequences of receptor binding by 2-naphthoic acid derivatives have been explored in various cell-based assays. For P2Y14 receptor antagonists, antagonist activity was typically measured by their ability to counteract the agonist-induced inhibition of cyclic AMP (cAMP) accumulation in human P2Y14 receptor-expressing CHO cells nih.govresearchgate.net. This demonstrates an effect on the Gαi-coupled signaling pathway.

In the context of AhR agonists, the activity of dihydroxy-naphthoic acid derivatives was assessed by measuring the induction of CYP1A1 and CYP1B1 mRNAs, which are well-known AhR-responsive genes, in mouse colonic (YAMC) and human Caco2 colon cancer cells nih.govoup.com. This indicates an engagement with the AhR-mediated transcriptional signaling pathway.

Cellular Uptake and Subcellular Localization Studies in Cultured Cells

Gene Expression Modulation and Protein Regulation in Cell-Based Assays

Currently, public domain research has not specifically detailed the direct effects of this compound on gene expression or protein regulation in cell-based assays. However, studies on structurally related naphthoic acid derivatives provide insight into the potential biological activities of this class of compounds.

For instance, 1,4-dihydroxy-2-naphthoic acid (DHNA), an anthraquinone (B42736) precursor found in Rubia cordifolia L., has been shown to induce apoptosis in human keratinocyte (HaCaT) cells. nih.gov Mechanistic studies revealed that DHNA prompts G0/G1 cell cycle arrest and activates both caspase-dependent and caspase-independent apoptotic pathways. nih.gov Furthermore, DHNA treatment leads to a time- and dose-dependent decrease in the mitochondrial membrane potential in these cells, a key event in the induction of apoptosis. nih.gov

In another context, the parent acid of methyl 3,5-dihydroxy-2-naphthoate is reported to function as an allosteric inhibitor of N-methyl-D-aspartate (NMDA) receptors. vulcanchem.com This direct interaction represents a form of protein regulation. Additionally, the benzofuran-like structure within this compound is associated with inhibitory activity against protein tyrosine phosphatases (PTPs), enzymes that play critical roles in cell signaling pathways, including those implicated in oncogenesis. vulcanchem.com These findings highlight that modifications to the naphthoic acid core can yield compounds with significant protein regulatory capabilities.

The table below summarizes the observed protein and cellular regulation by these related naphthoic acid compounds.

| Compound | Cell Line | Observed Effect | Target/Pathway |

| 1,4-dihydroxy-2-naphthoic acid (DHNA) | HaCaT (Human Keratinocytes) | Induces apoptosis, causes G0/G1 cell cycle arrest, decreases mitochondrial membrane potential. nih.gov | Caspase-dependent and -independent pathways. nih.gov |

| 3,5-dihydroxy-2-naphthoic acid | Not specified | Allosteric inhibition of NMDA receptors; inhibition of Protein Tyrosine Phosphatases (PTPs). vulcanchem.com | NMDA Receptor, PTPs. vulcanchem.com |

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization

While specific SAR studies centered on this compound are limited, extensive research on the 2-naphthoic acid scaffold provides a robust framework for understanding how structural modifications influence molecular interactions, particularly with the P2Y14 and NMDA receptors.

P2Y14 Receptor Antagonists: The 2-naphthoic acid core is a key feature of a class of potent and selective P2Y14 receptor antagonists. nih.govsci-hub.se A seminal compound in this series is 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN). nih.govresearchgate.net SAR studies on this template have revealed several critical structural requirements for high-affinity binding:

Carboxylic Acid Moiety: The 2-carboxylic acid group is essential for activity, as its replacement with esters or other functional groups leads to a marked decrease in potency. sci-hub.se

Substitutions at C4 and C7: The molecule's potency is heavily influenced by large aromatic substituents at the C4 and C7 positions of the naphthalene ring. sci-hub.seresearchgate.net

C7-Substituent: An electron-withdrawing group on the phenyl ring at the C7 position, such as a trifluoromethyl group, was found to reduce acylglucuronidation, a major metabolic pathway, thereby improving the pharmacokinetic profile without sacrificing potency. sci-hub.se

C4-Substituent: The piperidine (B6355638) ring attached to the C4-phenyl group is a key site for modification. Chain extensions and functionalization at this position can be well-tolerated, allowing for the attachment of reporter groups like fluorophores while preserving or even enhancing antagonist potency. nih.gov For example, attaching an Alexa Fluor 488 fluorophore via a linker to this position resulted in a derivative with an exceptionally high affinity (Ki = 80 pM). nih.gov Varying the alicyclic amine ring size (from 4- to 8-membered rings) and conformation at this position also significantly impacts affinity. acs.org

NMDA Receptor Modulators: The 2-naphthoic acid skeleton also serves as a scaffold for allosteric modulators of NMDA receptors. nih.gov SAR studies have identified distinct structural features that determine whether a compound acts as a positive allosteric modulator (PAM) or a negative allosteric modulator (NAM):

PAM Activity: Compounds like UBP684, which feature a saturated alkyl chain at the C6 position, act as pan-potentiators, enhancing currents in various GluN2 subunit-containing NMDA receptors. nih.gov

NAM Activity: In contrast, the introduction of a styryl group with a nitro substituent at the C6 position converts the molecule into a partial NAM with a preference for inhibiting the GluN2D subunit. nih.gov This demonstrates that the nature of the C6 substituent is a critical determinant of the modulatory effect on the NMDA receptor. nih.gov

The following table summarizes key SAR findings for the 2-naphthoic acid scaffold.

| Scaffold Position | Modification | Target Receptor | Effect on Activity |

| C2 | Replacement of carboxylic acid with ester or other groups | P2Y14 | Markedly reduced antagonist potency. sci-hub.se |

| C4 | Variation of alicyclic amine ring size (piperidine, azocane, etc.) | P2Y14 | Affinity is sensitive to ring size and conformation. acs.org |

| C4 | Chain extension and fluorophore conjugation on the piperidine ring | P2Y14 | Potency can be preserved or enhanced. nih.gov |

| C6 | Addition of saturated alkyl chains | NMDA | Confers pan-positive allosteric modulator (PAM) activity. nih.gov |

| C6 | Addition of a nitrostyryl group | NMDA | Confers partial negative allosteric modulator (NAM) activity, selective for GluN2D. nih.gov |

| C7 | Phenyl group with electron-withdrawing substituent (e.g., -CF3) | P2Y14 | Improved metabolic stability and pharmacokinetic profile. sci-hub.se |

Mechanistic Studies in Ex Vivo Tissue Preparations and Non-Clinical Rodent Models (e.g., neuroprotection mechanisms)

Direct mechanistic studies of this compound in ex vivo or rodent models are not prominently featured in available scientific literature. However, research on closely related derivatives provides evidence of central nervous system activity and potential neuroprotective mechanisms.

A study investigating an ester derivative, ergosteryl 2-naphthoate (B1225688), demonstrated significant antidepressant-like effects in mouse models. mdpi.com In the forced swim test, administration of this compound reduced immobility time, an indicator of antidepressant activity. mdpi.com Mechanistically, the effects of ergosteryl 2-naphthoate were reversed by pretreatment with bicuculline (B1666979) (a GABAA receptor antagonist) and N-methyl-D-aspartic acid (NMDA), but not by adrenergic or dopaminergic antagonists. mdpi.com This suggests that the compound's antidepressant action is mediated through interactions with the GABAergic and glutamatergic systems. mdpi.com Importantly, the compound did not increase general locomotor activity, indicating the observed effects were not due to psychostimulation. mdpi.com

The involvement of the glutamatergic system is particularly relevant to neuroprotection. NMDA receptors, which are modulated by 2-naphthoic acid derivatives, are deeply involved in synaptic plasticity, learning, and memory, but their dysfunction is also implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov The ability of the 2-naphthoic acid scaffold to produce compounds that can selectively modulate specific NMDA receptor subunits (e.g., GluN2D-preferential inhibitors) opens a potential avenue for developing neuroprotective agents that could mitigate excitotoxicity without the adverse effects associated with full NMDA antagonists. nih.gov While in vivo neuroprotection studies on this class of compounds are still emerging, the demonstrated bioactivity of derivatives in rodent CNS models provides a strong rationale for future investigation. nih.govmdpi.com

Applications in Advanced Materials Science and Research Tool Development

Utilization as a Ligand Precursor in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Aromatic carboxylic acids are fundamental building blocks in the synthesis of coordination polymers and, notably, Metal-Organic Frameworks (MOFs). These materials are constructed from metal ions or clusters (nodes) connected by organic molecules (linkers) to form extended, often porous, crystalline structures. nih.gov The carboxylate group of 4-Isopropoxy-2-naphthoic acid serves as the primary coordination site, capable of binding to metal centers in various modes (monodentate, bidentate chelating, or bridging), which dictates the dimensionality and topology of the resulting framework.

The rigid, planar naphthalene (B1677914) backbone is advantageous for creating robust, stable frameworks. Furthermore, the isopropoxy group at the 4-position can introduce specific functionalities. It can influence the steric environment around the coordination site, potentially directing the assembly towards specific geometries. Within the pores of a resulting MOF, the isopropoxy group would modify the chemical environment, increasing hydrophobicity and influencing the selective adsorption of guest molecules.

The synthesis of metal complexes and MOFs using linkers like this compound typically involves solvothermal or hydrothermal methods. elsevierpure.com In this process, the ligand and a metal salt (e.g., nitrates or chlorides of zinc, copper, cobalt, or lanthanides) are heated in a high-boiling-point solvent, leading to the slow crystallization of the product. nih.govsbmu.ac.ir

Once synthesized, materials derived from this compound would be subjected to a range of analyses to determine their properties. Thermogravimetric analysis (TGA) is employed to assess thermal stability, a critical factor for applications in catalysis or gas storage. nih.gov For porous MOFs, gas sorption analysis (typically with N₂) at low temperatures is used to determine the specific surface area (BET surface area) and pore volume, which are key indicators of their capacity for gas storage and separation. elsevierpure.com

The luminescent properties of MOFs are also of significant interest, often arising from the organic linker or the metal ion (particularly with lanthanides). mdpi.comnih.gov The rigid naphthalene core of this compound suggests that its derived MOFs could exhibit fluorescence, making them candidates for chemical sensing applications where the luminescence is quenched or enhanced by the presence of specific analytes. nih.govmdpi.com

Table 1: Illustrative Physicochemical Properties of a Naphthalene-Based MOF This table presents data for a known MOF derived from 2,6-Naphthalenedicarboxylic acid (La-NDC MOF) to illustrate typical properties, as specific data for a this compound MOF is not available.

| Property | Value | Method | Reference |

| Thermal Stability | Stable up to ~450 °C | TGA | elsevierpure.com |

| Surface Area | 358 m²/g | N₂ Adsorption (BET) | elsevierpure.com |

| Pore Volume | 0.19 cm³/g | N₂ Adsorption | elsevierpure.com |

| Optical Band Gap | 3.5 eV | UV-Vis Spectroscopy | elsevierpure.com |

Role in Organic Catalysis and Organocatalysis Methodologies

The naphthalene scaffold and its derivatives are utilized in various catalytic processes. MOFs constructed from functionalized linkers can serve as heterogeneous catalysts, where the metal nodes act as Lewis acid sites or the organic linkers themselves are catalytically active. The defined pore structure of such MOFs can impart size and shape selectivity to catalytic reactions.

Furthermore, naphthalene derivatives can be transformed into ligands for homogeneous catalysis. Transition-metal complexes featuring naphthalene-based ligands have been explored for C-H bond functionalization, a powerful tool in modern organic synthesis. nih.govresearchgate.net While no catalytic applications have been reported specifically for this compound, its structure is amenable to participation in such catalytic cycles, either as a directing group or as part of a larger ligand system designed to tune the electronic and steric properties of a metal catalyst. nih.gov

Building Block for the Synthesis of Complex Organic Molecules with Defined Architectures

In organic synthesis, molecules with multiple, distinct functional groups on a rigid scaffold are valuable as building blocks for constructing more complex molecular targets. nbinno.com this compound fits this description perfectly. The carboxylic acid group is a versatile functional handle that can be converted into esters, amides, or other groups, or used in coupling reactions. The naphthalene ring itself can undergo further functionalization, such as electrophilic aromatic substitution, with the existing isopropoxy and carboxyl groups directing the position of new substituents. This allows for the stepwise, controlled synthesis of elaborate organic molecules with well-defined three-dimensional structures. nih.gov

Development of Supramolecular Assemblies and Self-Assembled Structures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses the key features required for programmed self-assembly. The carboxylic acid group is a strong hydrogen-bond donor and acceptor, capable of forming predictable dimers or extended chains. nih.govmdpi.com The large, flat surface of the naphthalene ring system promotes π-π stacking interactions, which further stabilize and direct the assembly process. researchgate.net The interplay between these forces can lead to the formation of soft materials such as fibrillar gels, liquid crystals, or vesicles. nih.gov The isopropoxy group would influence the solubility of the molecule and the packing of the assemblies, allowing for fine-tuning of the resulting supramolecular structures. researchgate.net

Photophysical and Optoelectronic Research Applications

Naphthalene and its derivatives are well-known for their unique photophysical properties, including strong fluorescence. nih.gov These properties are highly sensitive to the nature and position of substituents on the aromatic rings. The introduction of an electron-donating alkoxy group, such as isopropoxy, typically leads to a bathochromic (red) shift in the absorption and emission spectra and can influence the fluorescence quantum yield. nih.govmdpi.com

The study of molecules like this compound is valuable for fundamental research into structure-property relationships in organic chromophores. Understanding how the interplay between the carboxyl and isopropoxy groups modifies the electronic structure and excited states of the naphthalene core provides insights for designing new fluorescent probes, sensors, and materials for optoelectronic devices. nih.govresearchgate.net While detailed performance data for devices is beyond this scope, the fundamental mechanisms of light absorption and emission in such molecules are an active area of research. researchgate.net

Table 2: Representative Photophysical Data for Functionalized Naphthalene Derivatives This table shows data for related silyl- and methoxy-substituted naphthalenes to illustrate the effects of substitution on the core photophysical properties. Specific data for this compound is not available.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |

| Naphthalene | 289 | 322 | Cyclohexane | nih.gov |

| 1-Methoxy-naphthalene | 309 | 340 | Cyclohexane | mdpi.com |

| 1-(Trimethylsilyl)naphthalene | 290 | 324 | Cyclohexane | mdpi.com |

| Naphthalene bridged disilane (B73854) (2b) | 306 | 338 | Cyclohexane | nih.gov |

Design and Synthesis of Chemical Probes for Receptor Detection and Characterization

The development of chemical probes is a cornerstone of pharmacological research and drug discovery, providing essential tools to investigate the function of biological targets. rjeid.com A chemical probe, which is typically a small molecule, is designed to selectively bind to a specific protein target, enabling researchers to study its role in cellular processes. rjeid.com Derivatives of the 2-naphthoic acid scaffold have emerged as particularly valuable templates for designing high-affinity chemical probes for G protein-coupled receptors (GPCRs), such as the P2Y14 receptor (P2Y14R). nih.govnih.gov This receptor is implicated in inflammatory and endocrine processes, making it an attractive pharmaceutical target. nih.govnih.gov

The design strategy for these probes often begins with a known potent and selective antagonist. researchgate.net For the P2Y14R, a highly potent and selective antagonist from the 2-naphthoic acid class, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (also known as PPTN), serves as a foundational structure. nih.govnih.gov Researchers utilize homology models of the target receptor, often based on the crystal structures of related receptors like P2Y12R, to guide the design process. nih.govresearchgate.net These computational models, combined with simulated antagonist docking, help predict which positions on the antagonist molecule can be modified for the attachment of a reporter group, such as a fluorophore, without compromising its binding affinity to the receptor. nih.govnih.gov For the PPTN scaffold, modeling suggested that its piperidine (B6355638) ring was an ideal site for conjugation, as it faces outward from the receptor's binding pocket. researchgate.net

The synthesis phase involves creating derivatives of the parent antagonist that are suitable for linking to a reporter molecule. nih.gov This is typically achieved by synthesizing chain-elongated alkynyl or amino derivatives of the antagonist. nih.gov These functionalized derivatives can then be coupled to a fluorescent dye using methods like "click chemistry" or amide coupling. nih.gov

Detailed research has demonstrated the success of this approach. By functionalizing the PPTN scaffold, scientists synthesized a fluorescent probe, MRS4174, by attaching an Alexa Fluor 488 (AF488) dye. nih.govnih.gov This newly synthesized probe displayed an exceptionally high affinity for the P2Y14R. nih.govresearchgate.net The potency of these 2-naphthoic acid derivatives can be preserved and even enhanced through such chain functionalization. nih.govnih.gov

The resulting fluorescent probes are powerful tools for receptor characterization. For instance, MRS4174 was successfully used in flow cytometry assays to quantify specific binding to the P2Y14R expressed in cells. nih.govnih.govresearchgate.net Such probes allow for the direct visualization and quantification of receptor expression and can be used in high-throughput screening assays to identify new ligands. nih.gov They offer a sensitive and non-radioactive alternative for studying receptor pharmacology, aiding in the expansion of the structure-activity relationship (SAR) for receptors that may lack a diverse range of known ligands. nih.govnih.gov

Interactive Data Tables

Table 1: Key Compounds in the Development of P2Y14R Fluorescent Probes

| Compound Name | Abbreviation | Role | Affinity (K_i) |

| 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid | PPTN | Parent Antagonist | Not specified in provided text |

| Alkyne Precursor of MRS4174 | - | Intermediate | 13 nM nih.gov |

| Alexa Fluor 488 containing derivative | MRS4174 | Fluorescent Probe | 80 pM nih.govresearchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Production

The efficient and environmentally benign synthesis of 4-Isopropoxy-2-naphthoic acid is a foundational step for its further investigation. Current synthetic approaches to related alkoxy-substituted aromatic carboxylic acids often rely on classical etherification and oxidation reactions. Future research should focus on the development of more sustainable and efficient synthetic routes.

One promising approach involves the Williamson ether synthesis, starting from a suitable precursor such as 4-hydroxy-2-naphthoic acid and an isopropyl halide. To enhance the sustainability of this process, research could focus on utilizing green solvents, phase-transfer catalysts, or microwave-assisted synthesis to reduce reaction times and energy consumption.

Another avenue for exploration is the direct C-H functionalization of the naphthalene (B1677914) core, which could provide a more atom-economical route to the desired product. Catalytic systems, potentially based on transition metals, could be developed to selectively introduce the isopropoxy group at the 4-position of a 2-naphthoic acid derivative.

| Synthetic Strategy | Potential Precursors | Key Research Focus | Anticipated Advantages |

| Green Williamson Ether Synthesis | 4-hydroxy-2-naphthoic acid, Isopropyl bromide | Use of eco-friendly solvents, energy-efficient reaction conditions (e.g., microwave irradiation) | Reduced environmental impact, potentially higher yields and purity |

| Direct C-H Alkoxylation | 2-Naphthoic acid | Development of selective catalysts for C-H functionalization | High atom economy, fewer synthetic steps |

| Catalytic Carboxylation | 4-Isopropoxynaphthalene | Exploration of novel catalysts for regioselective carboxylation | Potential for alternative synthetic pathways from different starting materials |

Exploration of Advanced Spectroscopic Techniques for Deeper Structural and Dynamic Insights

A thorough understanding of the structural and dynamic properties of this compound is crucial for predicting its behavior and designing derivatives. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) will provide foundational data, advanced methods can offer deeper insights.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals, confirming the connectivity of the isopropoxy group to the naphthalene ring. Solid-state NMR could provide information on the crystalline packing and polymorphism of the compound.

Advanced mass spectrometry techniques, such as tandem MS (MS/MS), could be employed to study the fragmentation patterns of the molecule, which can be useful for its identification in complex mixtures and for understanding its stability.

| Spectroscopic Technique | Information to be Gained | Potential Significance |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of 1H and 13C signals, confirmation of molecular structure | Essential for structural verification and quality control of synthetic batches |

| Solid-State NMR | Information on crystal packing, polymorphism, and intermolecular interactions in the solid state | Important for understanding physical properties and for formulation development in potential applications |

| Tandem Mass Spectrometry (MS/MS) | Detailed fragmentation patterns | Useful for structural elucidation and for the development of analytical methods for its detection |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling of Reactivity or Molecular Interactions

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and reactivity. These computational tools can be applied to this compound to accelerate its development.

QSAR (Quantitative Structure-Activity Relationship) models could be developed to predict the biological activity of derivatives of this compound based on their structural features. researchgate.net This would allow for the virtual screening of large libraries of compounds to identify promising candidates for further investigation.

Machine learning algorithms can also be trained on existing spectroscopic and reactivity data of related naphthoic acid derivatives to predict the spectral properties and reaction outcomes for this compound. sciencepublishinggroup.com This can guide experimental work and reduce the number of trial-and-error experiments.

| AI/ML Application | Predicted Property | Potential Impact |

| QSAR Modeling | Biological activity (e.g., receptor binding affinity, enzyme inhibition) | Accelerates the discovery of bioactive derivatives for therapeutic applications |

| Predictive Spectroscopy | NMR and IR spectra | Aids in the identification and characterization of new derivatives |

| Reaction Outcome Prediction | Yields and regioselectivity of synthetic reactions | Optimizes synthetic routes and reduces experimental effort |

Expanding the Scope of Mechanistic Biological Investigations in Novel In Vitro or Ex Vivo Systems

The naphthoic acid scaffold is present in a number of biologically active molecules. For instance, derivatives of 4-phenyl-2-naphthoic acid have been investigated as antagonists for the P2Y14 receptor, which is involved in inflammatory processes. nih.govacs.org The structural similarity of this compound to these compounds suggests that it may also possess interesting biological activities.

Future research should involve screening this compound against a panel of biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. In vitro assays using cell lines expressing these targets could be employed to determine the compound's activity.

Ex vivo studies using tissue preparations could provide further insights into the compound's potential physiological effects. For example, its effects on smooth muscle contraction or inflammatory responses in isolated tissues could be investigated.

| Biological System | Potential Target/Pathway | Research Goal |

| In Vitro Cell-Based Assays | P2Y receptors, cyclooxygenase (COX) enzymes | To identify potential anti-inflammatory or other therapeutic activities |

| Ex Vivo Tissue Preparations | Isolated smooth muscle, immune cells | To investigate the physiological effects of the compound at the tissue level |

| Enzyme Inhibition Assays | Kinases, proteases | To explore its potential as an enzyme inhibitor for various diseases |

Design of Next-Generation Derivatives for Specific Molecular Probes or Advanced Research Tools

The this compound scaffold can serve as a starting point for the design of more complex molecules with specific functions. By introducing appropriate functional groups, it could be converted into molecular probes for biological imaging or as research tools to study specific biological processes.

For example, the carboxylic acid group could be coupled to a fluorescent dye to create a fluorescent probe. The isopropoxy group could be modified to include a photoreactive moiety, creating a photoaffinity label to identify its biological targets.

Furthermore, systematic structural modifications of the naphthalene ring and the isopropoxy group could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic applications. The design of such derivatives could be guided by the computational models discussed in section 8.3.

| Derivative Type | Potential Application | Key Design Feature |

| Fluorescent Probe | Cellular imaging | Attachment of a fluorophore |

| Photoaffinity Label | Target identification | Incorporation of a photoreactive group |

| Optimized Therapeutic Lead | Disease treatment | Structural modifications to improve potency and selectivity |

Conclusion

Summary of Key Academic Contributions and Fundamental Discoveries

4-Isopropoxy-2-naphthoic acid has primarily been recognized for its role as a versatile synthetic intermediate rather than for its intrinsic biological or physical properties. Its academic contributions are rooted in its utility as a building block for constructing more complex molecules, particularly within medicinal chemistry. The compound's structure, featuring a naphthalene (B1677914) core functionalized with both a carboxylic acid and an isopropoxy group, provides a valuable scaffold for chemical elaboration.

The key structural features contributing to its utility are:

The Naphthalene Core: A rigid, aromatic bicyclic system that serves as a robust framework for attaching various functional groups.

The 2-Carboxylic Acid Group: A highly versatile functional handle that allows for the formation of esters, amides, and other derivatives, enabling linkage to other molecular fragments. Naphthoic acids, in general, are foundational in the synthesis of a wide range of organic compounds. orgsyn.orgnih.govsigmaaldrich.com

The 4-Isopropoxy Group: This ether linkage modifies the electronic properties and lipophilicity of the naphthalene ring system, which can be crucial for modulating the pharmacological properties of its downstream derivatives.

While extensive research on this compound itself is not widely published, the broader family of substituted naphthoic acids has been investigated for various therapeutic applications. For example, derivatives of 2-naphthoic acid have been explored as P2Y14 receptor antagonists for potential use in inflammatory and metabolic diseases. acs.orgnih.gov Furthermore, related dihydroxy-2-naphthoic acid compounds have been identified as having potential applications in treating conditions like psoriasis or parasitic infections. frontiersin.orgnih.govnih.gov The academic contribution of this compound is thus contextual, providing a specific and valuable pattern of substitution for the synthesis of new chemical entities within these broader research programs.

Synthesis of Current Knowledge and Identification of Unanswered Fundamental Research Questions

Current knowledge of this compound is largely confined to its identity as a commercially available or synthetically accessible chemical intermediate. Its synthesis can be conceptually derived from standard organic chemistry reactions, such as the Williamson ether synthesis on a corresponding hydroxy-naphthoic acid precursor (e.g., 4-hydroxy-2-naphthoic acid) with an isopropyl halide, or the carboxylation of an isopropoxy-naphthalene precursor.

Despite its availability and utility as a building block, several fundamental research questions regarding the compound itself remain unanswered:

Intrinsic Biological Activity: The compound's own pharmacological profile is largely unexplored. Has it been comprehensively screened for biological activity? Given that structurally related naphthoic acids exhibit receptor binding and other effects, a thorough investigation of its properties is warranted. frontiersin.orgnih.gov

Physicochemical Characterization: Detailed studies on its solid-state properties, such as crystal structure and polymorphism, are absent from the literature. Such information is fundamental to understanding its material properties and behavior.